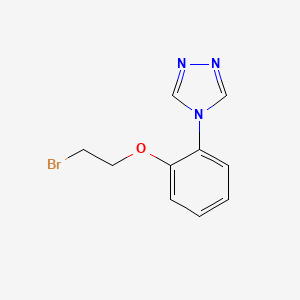
Methyl 2-Hydroxybenzoate--d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Its chemical formula is C8D4H4O3, and it has a molecular weight of 156.22 g/mol . The compound is structurally similar to methyl salicylate, with the hydrogen atoms replaced by deuterium (D). This labeling makes it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-Hydroxybenzoate–d4 is typically prepared through a deuteration reaction. In this process, methyl salicylate reacts with a deuteration reagent, replacing the hydrogen atoms with deuterium . The reaction conditions often involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods: Industrial production of Methyl 2-Hydroxybenzoate–d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction is typically carried out in a high-pressure reactor to maximize the yield of the deuterated product.
化学反応の分析
Types of Reactions: Methyl 2-Hydroxybenzoate–d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, forming different esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: 2-Hydroxybenzoic acid (salicylic acid).
Reduction: 2-Hydroxybenzyl alcohol.
Substitution: Various esters and ethers depending on the substituent introduced.
科学的研究の応用
Methyl 2-Hydroxybenzoate–d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of Methyl 2-Hydroxybenzoate–d4 involves its interaction with molecular targets through its hydroxyl and ester functional groups. These interactions can affect cellular processes by altering enzyme activities or signaling pathways. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and effects.
類似化合物との比較
Methyl salicylate: The non-deuterated form, commonly used in topical analgesics.
Ethyl 2-Hydroxybenzoate: Another ester of salicylic acid with similar properties.
Propyl 2-Hydroxybenzoate: A longer-chain ester with different solubility and reactivity.
Uniqueness: Methyl 2-Hydroxybenzoate–d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling provides enhanced resolution and sensitivity in detecting molecular interactions and dynamics.
特性
CAS番号 |
1219802-12-6 |
|---|---|
分子式 |
C8H8O3 |
分子量 |
156.173 |
IUPAC名 |
methyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,4D,5D |
InChIキー |
OSWPMRLSEDHDFF-QFFDRWTDSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O |
同義語 |
Methyl 2-Hydroxybenzoate--d4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



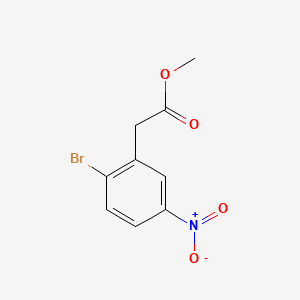
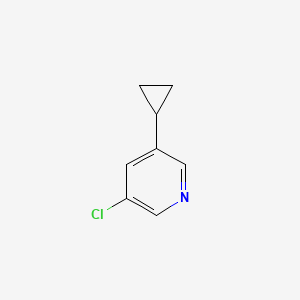

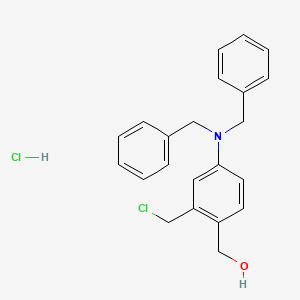
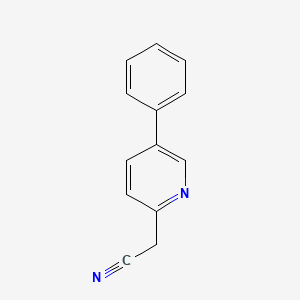
![3-Cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B572958.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572961.png)
methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B572962.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)
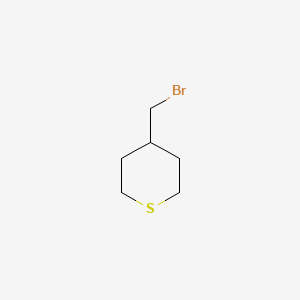
![Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B572967.png)
